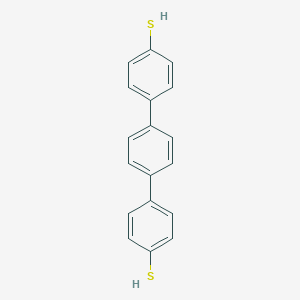

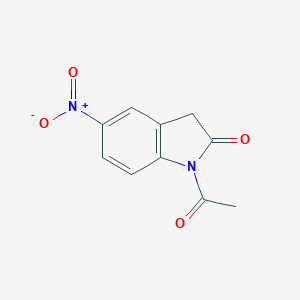

![molecular formula C12H21NO4 B168609 环丁烷羧酸,1-[[(1,1-二甲基乙氧基)羰基]氨基],乙酯 CAS No. 163554-54-9](/img/structure/B168609.png)

环丁烷羧酸,1-[[(1,1-二甲基乙氧基)羰基]氨基],乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

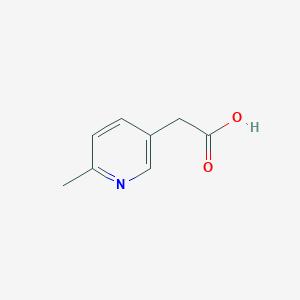

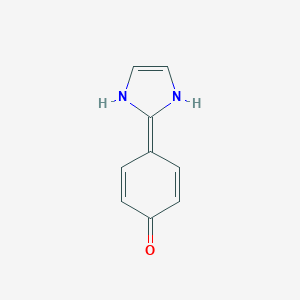

“Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester” is a chemical compound. It is manufactured by Angene International Limited . The CAS RN® number for this compound is 129287-91-8 .

Molecular Structure Analysis

The molecular formula of this compound is C12H21NO4 . Unfortunately, the specific 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 243.29900 . Other properties such as density, boiling point, melting point, and flash point are not specified in the available resources .科学研究应用

生物技术应用和化学性质

生物技术生产和应用: 乳酸是一种重要的羟基羧酸,通过发酵生物质中发现的糖在商业上生产。这一过程突出了羧酸(如环丁烷羧酸衍生物)在绿色化学中的重要性。这些化合物可作为增值化学品的原料,展示了它们在生物技术应用中的多功能性 (Gao、Ma 和 Xu,2011 年)。

化学合成和环境影响: 通过不饱和植物性底物的烷氧羰基化合成酯是一种使用替代原料来解决化学工业中资源节约和环境安全等问题的方法。这种方法对于生产酯类产品尤其重要,表明环丁烷羧酸衍生物有可能参与类似的环保化学过程 (Sevostyanova 和 Batashev,2023 年)。

对植物生物学和环境的影响

在植物生物学中的作用: 与环丁烷羧酸衍生物结构相似的 1-氨基环丙烷-1-羧酸 (ACC) 在植物生物学中扮演着重要的角色,而不仅仅是乙烯的前体。它涉及复杂的转运机制,并可能充当信号分子,突出了类似羧酸衍生物在生物系统中可能发挥的复杂作用 (Van de Poel 和 Van Der Straeten,2014 年)。

环境持久性和毒理学: 化学性质与环丁烷羧酸衍生物相关的邻苯二甲酸酯因其广泛使用、在自然界中的潜在生物合成和生物活性而受到讨论。这篇综述阐明了类似酯类化合物在环境中的存在及其对生态系统功能和公共健康的影响,表明了解环丁烷羧酸衍生物的环境归宿很重要 (Huang 等人,2021 年)。

作用机制

Target of Action

Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate, also known as tert-Butyloxycarbonyl-protected amino acid, is primarily used in the field of organic synthesis . Its primary targets are the reactive groups of amino acid ionic liquids (AAILs), which are used in peptide synthesis .

Mode of Action

This compound interacts with its targets by protecting the reactive side chain and N-terminus of AAILs, thereby expanding their applicability in organic synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base .

Biochemical Pathways

The compound affects the peptide synthesis pathway. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting protected AAILs can be used as efficient reactants and reaction media in organic synthesis .

Pharmacokinetics

It’s important to note that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The primary result of the action of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is the successful synthesis of dipeptides in satisfactory yields . This is achieved by enhancing amide formation in the Boc-AAILs without the addition of base .

Action Environment

The action of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is clear and nearly colorless to pale yellow liquids at room temperature . Furthermore, the compound’s miscibility varies with different solvents .

属性

IUPAC Name |

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-9(14)12(7-6-8-12)13-10(15)17-11(2,3)4/h5-8H2,1-4H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISAKARUJJDFTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)